1,5-Dimethylpyrazole

Description

The exact mass of the compound 1,5-Dimethylpyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-Dimethylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dimethylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

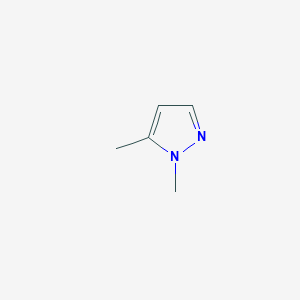

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-4-6-7(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZQMSSIUQNTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219521 | |

| Record name | 1,5-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-31-5 | |

| Record name | 1,5-Dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-dimethylpyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus of this document is the Knorr pyrazole synthesis, the most common and established method for its preparation. This guide will delve into the reaction mechanism, regioselectivity, experimental protocols, and quantitative data associated with the synthesis of this target molecule.

Core Synthesis Pathway: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the synthesis of 1,5-dimethylpyrazole, the key reactants are methylhydrazine and acetylacetone (2,4-pentanedione). The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A critical aspect of this synthesis is regioselectivity . Since methylhydrazine is an unsymmetrical hydrazine, its initial nucleophilic attack on the symmetrical acetylacetone can, in principle, lead to two regioisomeric products: 1,5-dimethylpyrazole and 1,3-dimethylpyrazole. The reaction conditions, particularly the pH and solvent, can influence the ratio of these isomers.

Reaction Mechanism and Regioselectivity

The mechanism of the Knorr synthesis for 1,5-dimethylpyrazole involves the following key steps:

-

Initial Nucleophilic Attack: The more nucleophilic and less sterically hindered terminal nitrogen atom of methylhydrazine attacks one of the carbonyl carbons of acetylacetone.

-

Hydrazone Formation: A proton transfer and subsequent dehydration lead to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group, leading to a five-membered ring intermediate.

-

Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.

The formation of 1,5-dimethylpyrazole is favored when the initial attack occurs in a way that places the methyl group of the hydrazine at the N1 position and the adjacent methyl group of the acetylacetone at the C5 position of the resulting pyrazole ring.

Quantitative Data

The reaction of methylhydrazine with acetylacetone typically yields a mixture of 1,5-dimethylpyrazole and 1,3-dimethylpyrazole. The separation of these isomers can be achieved by rectification due to their different boiling points. While specific yields for the direct synthesis are not extensively reported, data from related alkylation reactions of 3(5)-methylpyrazole can provide insight into the expected isomer distribution.

| Reactants | Reaction Conditions | Product Ratio (1,5- : 1,3-) | Total Yield | Reference |

| 3(5)-Methylpyrazole and Dimethyl Sulfate | 20% aqueous NaOH, 70 °C | 40 : 60 | 85% | [1] |

| Methylhydrazine and 4-phenyl-3-buten-2-one | In the presence of DPPH at -78°C | Regioselective for 1,5-isomer | 12% |

Experimental Protocols

Materials:

-

Methylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Sodium bicarbonate solution

-

Dichloromethane or Ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1.0 eq) in ethanol.

-

Addition of Reactants: To the stirred solution, add methylhydrazine (1.0 eq) dropwise. A slight exotherm may be observed.

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ether.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The resulting mixture of 1,5- and 1,3-dimethylpyrazole can be separated by fractional distillation (rectification).[1]

Signaling Pathways and Experimental Workflows

Knorr Pyrazole Synthesis Pathway for 1,5-Dimethylpyrazole

Caption: Knorr synthesis pathway for dimethylpyrazole isomers.

General Experimental Workflow for 1,5-Dimethylpyrazole Synthesis

Caption: Experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,5-Dimethylpyrazole, a versatile heterocyclic compound with applications in pharmaceuticals and agrochemicals.[1] The information is curated for professionals in research and development, with a focus on data clarity, experimental context, and the compound's relevance in scientific applications.

General and Chemical Identification

1,5-Dimethylpyrazole is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The addition of two methyl groups at the 1 and 5 positions influences its chemical behavior and physical properties.

| Identifier | Value | Reference |

| IUPAC Name | 1,5-dimethyl-1H-pyrazole | [2] |

| CAS Number | 694-31-5 | [1][2][3][4] |

| Molecular Formula | C5H8N2 | [1][2][3][4][5] |

| Molecular Weight | 96.13 g/mol | [1][2] |

| Canonical SMILES | CC1=CC=NN1C | [2][6] |

| InChI Key | LSZQMSSIUQNTDX-UHFFFAOYSA-N | [3][7] |

Physicochemical Data

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key properties of 1,5-Dimethylpyrazole.

| Property | Value | Reference |

| Appearance | Colorless to nearly white clear liquid | [1][6] |

| Boiling Point | 153 - 158 °C | [1][6][8] |

| Melting Point | 82.75 °C (estimate) | [6][9] |

| Density | 0.98 g/cm³ | [1][4][6] |

| Flash Point | 38.6 °C | [6] |

| Refractive Index | 1.4790 to 1.4830 (at 20°C) | [1][6] |

| pKa | 2.83 ± 0.10 (Predicted) | [4][6][9] |

| LogP | 0.72 - 0.74 | [3][6] |

| Solubility | High solubility in organic solvents | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the synthesis and analysis of dimethylpyrazole isomers.

Synthesis of Dimethylpyrazoles via Condensation

The synthesis of dimethylpyrazoles, such as the 3,5-isomer, is commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine. A general method, adapted from procedures for the 3,5-isomer, is described below. The alkylation of 3(5)-methylpyrazole can also yield a mixture of 1,3- and 1,5-dimethylpyrazole isomers.[8]

Objective: To synthesize a mixture of dimethylpyrazole isomers.

Materials:

-

3(5)-Methylpyrazole

-

Dimethyl sulfate (DMS)

-

20% aqueous Sodium Hydroxide (NaOH) solution

-

Methyl iodide or dimethyl carbonate (alternative alkylating agents)[8]

-

Reaction flask with stirrer, condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Prepare a 20% aqueous solution of NaOH in a three-necked reaction flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Add 3(5)-methylpyrazole to the NaOH solution.

-

Heat the mixture to 70°C with constant stirring.

-

Slowly add dimethyl sulfate (DMS) dropwise to the reaction mixture. Control the rate of addition to maintain the reaction temperature.

-

After the addition is complete, continue stirring the mixture at 70°C for a specified period to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt like sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole.[8]

-

The individual isomers can then be separated by fractional distillation.[10]

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard analytical technique to assess the purity of and quantify compounds like 1,5-Dimethylpyrazole.

Objective: To determine the purity of a 1,5-Dimethylpyrazole sample.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

Newcrom R1 column or equivalent C18 column[3]

-

Mobile Phase: Acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[3]

-

1,5-Dimethylpyrazole standard and sample solutions

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a defined ratio (e.g., 50:50 v/v). Add a small amount of acid (e.g., 0.1% formic acid) and degas the solution.

-

System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

-

Sample Preparation: Prepare a stock solution of the 1,5-Dimethylpyrazole sample in the mobile phase or a compatible solvent. Prepare a series of dilutions for calibration if quantification is needed.

-

Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution into the HPLC system.

-

Chromatogram Acquisition: Run the analysis for a sufficient time to allow for the elution of the compound and any impurities. Monitor the elution at a specific wavelength (e.g., 217 nm).[8][9]

-

Data Analysis: Identify the peak corresponding to 1,5-Dimethylpyrazole by comparing its retention time with that of a pure standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations: Workflows and Logical Relationships

Visual diagrams are crucial for understanding complex processes and relationships in drug development.

Caption: A generalized workflow for the synthesis and purification of 1,5-Dimethylpyrazole.

Caption: The interplay between physicochemical properties and ADME/Tox outcomes in drug design.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,5-Dimethylpyrazole | C5H8N2 | CID 136502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-Dimethylpyrazole | SIELC Technologies [sielc.com]

- 4. 1,5-Dimethylpyrazole CAS#: 694-31-5 [m.chemicalbook.com]

- 5. 1H-Pyrazole, 1,5-dimethyl- [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. 1,5-Dimethylpyrazole(694-31-5) 1H NMR spectrum [chemicalbook.com]

- 8. 1,5-Dimethylpyrazole | 694-31-5 [chemicalbook.com]

- 9. 1,5-Dimethylpyrazole | 694-31-5 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data Interpretation of 1,5-Dimethylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,5-dimethylpyrazole, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual aids to facilitate a deeper understanding of its structural characteristics.

Spectroscopic Data Summary

The key spectroscopic data for 1,5-dimethylpyrazole are summarized in the following tables for easy reference and comparison.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.90 | Doublet | 1H | H4 |

| ~7.30 | Doublet | 1H | H3 |

| ~3.65 | Singlet | 3H | N-CH3 |

| ~2.25 | Singlet | 3H | C-CH3 |

Solvent: CDCl3. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C5 |

| ~138 | C3 |

| ~105 | C4 |

| ~35 | N-CH3 |

| ~13 | C-CH3 |

Solvent: CDCl3. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: IR Spectroscopic Data (Predicted based on 3,5-dimethylpyrazole and general pyrazole vibrations)

| Wavenumber (cm-1) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| ~1595 | Medium | C=C stretching (ring) |

| ~1484 | Medium | C=N stretching (ring) |

| ~1466 | Medium | C-H bending (methyl) |

| ~1327 | Medium | C-N stretching (ring) |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 96 | 100 | [M]+• (Molecular Ion) |

| 95 | ~70 | [M-H]+ |

| 81 | ~17 | [M-CH3]+ |

| 54 | ~22 | [M-C2H2N]+ |

Source: NIST Mass Spectrometry Data Center, PubChem.[1][4]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of 1,5-dimethylpyrazole.

Methodology:

-

Sample Preparation: A sample of 1,5-dimethylpyrazole (5-10 mg for 1H, 20-50 mg for 13C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

-

Instrument: A Bruker Avance spectrometer (or equivalent) operating at a field strength of 300 MHz or higher for protons.

-

1H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used for acquisition.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

A wider spectral width (e.g., 0-200 ppm) is set.

-

A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of 13C.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of 1,5-dimethylpyrazole.

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR crystal.

-

Procedure:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of 1,5-dimethylpyrazole is placed onto the ATR crystal, ensuring complete coverage.

-

The sample spectrum is then recorded.

-

The instrument typically scans the mid-IR range from 4000 to 400 cm-1.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,5-dimethylpyrazole.

Methodology:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Procedure:

-

A dilute solution of 1,5-dimethylpyrazole in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

-

A small volume (e.g., 1 µL) is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column.

-

The eluted compound enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion ([M]+•), and the other peaks represent fragment ions.

Visualization of Spectroscopic Analysis Workflow and Fragmentation

The following diagrams, generated using the DOT language, illustrate key logical relationships in the spectroscopic analysis of 1,5-dimethylpyrazole.

Interpretation of Spectroscopic Data

1H NMR Spectrum

The 1H NMR spectrum of 1,5-dimethylpyrazole is consistent with its structure. The two signals in the aromatic region, a doublet around 5.90 ppm and another at approximately 7.30 ppm, correspond to the two protons on the pyrazole ring (H4 and H3, respectively). The downfield shift of the H3 proton is attributed to its proximity to the electronegative nitrogen atoms. The two singlet signals at around 3.65 ppm and 2.25 ppm are assigned to the protons of the N-methyl and C5-methyl groups, respectively. The integration of these signals (1:1:3:3) confirms the number of protons in each unique chemical environment.

13C NMR Spectrum

The 13C NMR spectrum displays five distinct signals, corresponding to the five carbon atoms in the molecule. The signals for the pyrazole ring carbons (C3, C4, and C5) appear in the aromatic region. The carbons attached to nitrogen (C3 and C5) are observed at lower field (~138 and ~148 ppm) compared to C4 (~105 ppm). The signals for the N-methyl and C5-methyl carbons are found in the upfield region at approximately 35 ppm and 13 ppm, respectively.

IR Spectrum

The IR spectrum of 1,5-dimethylpyrazole is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring and the methyl groups are anticipated in the 3100-2850 cm-1 region. The stretching vibrations of the C=C and C=N bonds within the pyrazole ring are expected to appear in the 1600-1450 cm-1 range. The C-H bending vibrations of the methyl groups would likely be observed around 1466 cm-1, and C-N stretching vibrations of the ring are also expected.[1][2][3]

Mass Spectrum

The mass spectrum obtained by electron ionization shows a prominent molecular ion peak ([M]+•) at an m/z of 96, which corresponds to the molecular weight of 1,5-dimethylpyrazole.[4] A significant peak is also observed at m/z 95, corresponding to the loss of a hydrogen atom ([M-H]+). The fragmentation pattern also includes a peak at m/z 81, which can be attributed to the loss of a methyl radical ([M-CH3]+). Another notable fragment is seen at m/z 54, which likely results from the loss of a neutral molecule of hydrogen cyanide (HCN) from the [M-H]+ ion, a common fragmentation pathway for pyrazole derivatives.

References

- 1. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,5-Dimethylpyrazole | C5H8N2 | CID 136502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of a 1,5-Dimethylpyrazole Analog

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the crystal structure of 1-(Hydroxymethyl)-3,5-dimethylpyrazole, a close analog of 1,5-dimethylpyrazole. Due to the limited availability of crystallographic data for 1,5-dimethylpyrazole, this derivative serves as a valuable case study, offering insights into the solid-state conformation and intermolecular interactions that can be extrapolated to similar pyrazole-based compounds. Understanding these structural nuances is paramount for rational drug design and the development of novel therapeutics.

Crystallographic Data Summary

The single-crystal X-ray diffraction analysis of 1-(Hydroxymethyl)-3,5-dimethylpyrazole reveals a monoclinic crystal system. The key crystallographic parameters are summarized in the tables below for clarity and comparative analysis.

| Crystal Data | |

| Chemical Formula | C₆H₁₀N₂O |

| Formula Weight | 126.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.2877 (2) Å |

| b | 11.9265 (3) Å |

| c | 8.1586 (2) Å |

| α | 90° |

| β | 107.396 (1)° |

| γ | 90° |

| Volume | 676.68 (3) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.238 Mg/m³ |

| Data Collection and Refinement | |

| Diffractometer | Bruker SMART CCD area-detector |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 120 K |

| Reflections Collected | 6570 |

| Independent Reflections | 2742 [R(int) = 0.019] |

| Reflections with I > 2σ(I) | 2113 |

| Data-to-Parameter Ratio | 17.3 |

| R-factor | 0.040 |

| wR-factor | 0.100 |

| Goodness-of-fit (S) | 1.00 |

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. The following sections outline the procedures for the synthesis, crystallization, and structure determination of 1-(Hydroxymethyl)-3,5-dimethylpyrazole.[1]

Synthesis and Crystallization

Clear, needle-shaped single crystals of the title compound were obtained through the recrystallization of the commercial product from acetone.[1]

X-ray Data Collection

A suitable single crystal with dimensions 0.80 × 0.20 × 0.20 mm was selected and mounted on a Bruker SMART CCD area-detector diffractometer.[1] The data was collected at a low temperature of 120 K to minimize thermal vibrations, using graphite-monochromated Mo Kα radiation.[1] A multi-scan absorption correction was applied to the collected data.[1]

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined on F² using full-matrix least-squares techniques.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Structural Insights and Intermolecular Interactions

The crystal structure of 1-(Hydroxymethyl)-3,5-dimethylpyrazole is stabilized by intermolecular O—H···N hydrogen bonds.[1] These interactions occur between the hydroxyl group of one molecule and the pyrazole nitrogen of an adjacent molecule, leading to the formation of R²₂(10) dimers.[1] The O···N distance is 2.760 (1) Å, and the O—H···N angle is 171.0 (2)°.[1]

Visualizing the Workflow

The following diagram illustrates the key stages in the crystal structure analysis workflow, from sample preparation to final structure validation.

References

Quantum Chemical Calculations for 1,5-Dimethylpyrazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 1,5-Dimethylpyrazole. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical and experimental methodologies for characterizing this heterocyclic compound. The guide emphasizes the synergy between computational and experimental data, offering a robust framework for in-silico analysis.

Computational Methodology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the structural, electronic, and spectroscopic properties of molecules like 1,5-Dimethylpyrazole. A typical computational workflow is outlined below.

Geometry Optimization

The initial step in the computational analysis is to determine the most stable conformation of the 1,5-Dimethylpyrazole molecule. This is achieved through geometry optimization, where the electronic energy of the molecule is minimized with respect to the positions of its atoms. A widely used and reliable method for this purpose is DFT with the B3LYP functional and a basis set such as 6-311+G**, which provides a good balance between accuracy and computational cost for organic molecules.[1][2]

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).[2] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental data. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional.[1]

NMR Chemical Shift Calculation

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a crucial component of structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a common and accurate approach for calculating NMR shielding tensors.[3] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).[4]

Electronic Properties

The electronic properties of 1,5-Dimethylpyrazole, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's electronic excitation properties.[5] The Molecular Electrostatic Potential (MEP) map is another useful tool that illustrates the charge distribution and helps to identify sites susceptible to electrophilic and nucleophilic attack.[6]

Experimental Protocols

Experimental validation is essential to confirm the accuracy of the computational results. The following are standard protocols for the spectroscopic characterization of 1,5-Dimethylpyrazole.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

-

Sample Preparation: For solid-phase measurements, a small amount of the 1,5-Dimethylpyrazole sample is mixed with potassium bromide (KBr) and pressed into a pellet. For solution-phase measurements, the sample is dissolved in a suitable solvent that does not have interfering absorptions in the spectral region of interest.

-

Instrumentation: A high-resolution FT-IR spectrometer is used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[1] For Raman spectroscopy, an FT-Raman spectrometer with a laser excitation source (e.g., Nd:YAG laser) is employed, and the spectrum is recorded over a similar range.[1][7]

-

Data Acquisition: Multiple scans are typically co-added to improve the signal-to-noise ratio. The spectral resolution is usually set to 2-4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of 1,5-Dimethylpyrazole are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.[8][9] TMS is added as an internal standard for chemical shift referencing.[8]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

-

Data Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C{¹H} spectra. For more detailed structural analysis, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.[10][11]

Quantitative Data Summary

Optimized Geometrical Parameters

The following table presents the calculated bond lengths and bond angles for 3,5-dimethylpyrazole, which are expected to be similar to those in 1,5-Dimethylpyrazole. These calculations are typically performed at the B3LYP/6-311+G** level of theory.[1]

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.34 | |

| C3-C4 | 1.41 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.37 | |

| Bond Angles (º) | C5-N1-N2 | 110.5 |

| N1-N2-C3 | 106.0 | |

| N2-C3-C4 | 111.0 | |

| C3-C4-C5 | 105.5 | |

| C4-C5-N1 | 107.0 | |

| Table 1: Calculated geometrical parameters for 3,5-dimethylpyrazole. |

Vibrational Frequencies

A comparison of experimental and calculated vibrational frequencies for key modes in 3,5-dimethylpyrazole is provided below. The calculated values are typically scaled to improve agreement with experimental data.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| N-H Stretch | 3200 | - | 3210 |

| C-H Stretch (ring) | 3130 | 3132 | 3135 |

| C-H Stretch (methyl) | 2925 | 2928 | 2930 |

| Ring Stretch | 1560 | 1562 | 1565 |

| CH₃ Deformation | 1450 | 1451 | 1455 |

| Ring Breathing | 1020 | 1022 | 1025 |

| Table 2: Comparison of experimental and calculated vibrational frequencies for 3,5-dimethylpyrazole.[1][12] |

NMR Chemical Shifts

Experimental ¹³C NMR data for 1,5-Dimethylpyrazole is available and can be compared with calculated values for 3,5-dimethylpyrazole to highlight the influence of the methyl group position.

| Atom | Experimental ¹³C δ (ppm) for 1,5-Dimethylpyrazole[13] | Calculated ¹³C δ (ppm) for 3,5-dimethylpyrazole[1] |

| C3 | 138.1 | 145.2 |

| C4 | 103.6 | 105.1 |

| C5 | 147.5 | 145.2 |

| N-CH₃ | 35.2 | - |

| C-CH₃ | 11.2 | 12.5 |

| Table 3: Experimental ¹³C NMR chemical shifts for 1,5-Dimethylpyrazole and calculated values for 3,5-dimethylpyrazole. |

Electronic Properties

The calculated electronic properties of 3,5-dimethylpyrazole offer a good approximation for those of 1,5-Dimethylpyrazole.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

| Table 4: Calculated electronic properties for 3,5-dimethylpyrazole. |

Conclusion

This technical guide has outlined the integrated computational and experimental approach for the detailed characterization of 1,5-Dimethylpyrazole. By combining the predictive power of quantum chemical calculations with the empirical validation from spectroscopic techniques, a comprehensive understanding of the molecule's structural, vibrational, and electronic properties can be achieved. While specific computational data for 1,5-Dimethylpyrazole is limited, the methodologies and comparative data from its isomer, 3,5-dimethylpyrazole, provide a solid foundation for future in-silico studies. This framework is invaluable for researchers in the fields of medicinal chemistry and materials science, enabling the rational design and development of novel pyrazole-based compounds.

References

- 1. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. azolifesciences.com [azolifesciences.com]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule-NMR | University of Gothenburg [gu.se]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

The Expanding Therapeutic Potential of Novel 1,5-Dimethylpyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse and potent biological activities.[1][2][3] Among these, derivatives of 1,5-dimethylpyrazole have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of new therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel 1,5-dimethylpyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols and elucidated mechanisms of action are presented to facilitate further research and drug development in this area.

Anticancer Activity

Novel 1,5-dimethylpyrazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of the most potent compounds has been identified as the inhibition of tubulin polymerization.[2][4]

Quantitative Anticancer Activity Data

The following table summarizes the growth inhibitory (GI₅₀) and tubulin polymerization inhibitory (IC₅₀) activities of selected 1,5-dimethylpyrazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |

| 5b | K562 (Human erythroleukemia) | 0.021 | 7.30 | [4] |

| MCF-7 (Human breast cancer) | 1.7 | [4] | ||

| A549 (Human lung cancer) | 0.69 | [4] | ||

| 5a | K562 | Potent | Not Reported | [4] |

| A549 | Potent | Not Reported | [4] | |

| MCF-7 | Weak | Not Reported | [4] | |

| 5e | K562 | Highly Potent | Not Reported | [4] |

| MCF-7 | Highly Potent | Not Reported | [4] | |

| A549 | Highly Potent | Not Reported | [4] | |

| ABT-751 (Control) | K562 | Less potent than 5b and 5a | Not Reported | [4] |

| A549 | Less potent than 5b and 5a | Not Reported | [4] |

Experimental Protocol: MTT Assay for Tumor Cell Growth Inhibitory Activity

The in vitro cytotoxic activity of the synthesized 1,5-dimethylpyrazole derivatives can be determined using the conventional 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[4]

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, K562, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is calculated from the dose-response curves.

Mechanism of Action: Tubulin Polymerization Inhibition

Several potent 1,5-dimethylpyrazole derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[4] This disruption of the cytoskeleton leads to cell cycle arrest and ultimately apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization can be assessed using an in vitro assay with purified tubulin.[4]

Methodology:

-

Reaction Mixture: Purified tubulin protein is suspended in a reaction buffer.

-

Compound Incubation: The test compound, dissolved in a suitable solvent like DMSO, is added to the tubulin solution at various concentrations. A known tubulin polymerization inhibitor (e.g., colchicine) can be used as a positive control.

-

Initiation of Polymerization: The polymerization process is initiated by incubating the mixture at 37°C.

-

Monitoring Polymerization: The increase in absorbance, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer at a specific wavelength (e.g., 340 nm).

-

Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is determined from the concentration-response curve.[4]

Signaling Pathway Visualization

The disruption of tubulin polymerization by 1,5-dimethylpyrazole derivatives ultimately leads to the induction of apoptosis. This process involves a cascade of events often regulated by key signaling pathways.

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Other identified signaling pathways that are often dysregulated in cancer and can be targeted by pyrazole derivatives include the PI3K/AKT/mTOR and JAK/STAT pathways.[5]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Caption: Inhibition of the JAK/STAT signaling pathway.

Antimicrobial Activity

Certain novel pyrazole derivatives have exhibited promising antimicrobial activity against a variety of bacterial and fungal strains.[6][7]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microorganisms.

| Compound ID | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Fungi | MIC (µg/mL) | Reference |

| 3 | Streptococcus epidermidis | - | Escherichia coli | 0.25 | - | - | [7] |

| 4 | Streptococcus epidermidis | 0.25 | - | - | - | - | [7] |

| 2 | - | - | - | - | Aspergillus niger | 1 | [7] |

| Ciprofloxacin (Control) | Streptococcus epidermidis | - | Escherichia coli | - | - | - | [7] |

| Clotrimazole (Control) | - | - | - | - | Aspergillus niger | 2 | [7] |

| 3a | Gram-positive strains | 0.125 | Gram-negative bacteria | 0.062 - 0.25 | - | - | [8] |

| 6 | S. aureus, E. faecalis | 0.187 - 0.375 | P. aeruginosa | 0.187 - 0.375 | - | - | [8] |

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

A common method to screen for antimicrobial activity is the agar well diffusion method.[9]

Methodology:

-

Microbial Culture Preparation: The test microorganisms are grown in a suitable broth to a specific turbidity.

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial culture and swabbed evenly across the surface of an agar plate.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

-

Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic/antifungal agent serves as a positive control.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Experimental Workflow Visualization

Caption: Workflow for antimicrobial activity screening.

Anti-inflammatory Activity

Several novel pyrazole analogues have demonstrated significant anti-inflammatory properties, with some compounds showing activity comparable or superior to standard drugs like diclofenac sodium.[7][10] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[11][12]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazole derivatives.

| Compound ID | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2a | 19.87 | Not Reported | [12] |

| 3b | 39.43 | 22.21 | [12] |

| 4a | 61.24 | 14.35 | [12] |

| 5b | 38.73 | 17.47 | [12] |

| 5e | 39.14 | 13.10 | [12] |

| 4a | COX-2 IC₅₀ = 0.67 µM | 8.41 | [11] |

| 4b | COX-2 IC₅₀ = 0.58 µM | 10.55 | [11] |

| Celecoxib (Control) | - | 8.85 | [11] |

Experimental Protocol: In Vivo Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model to evaluate the anti-inflammatory activity of new compounds.[10]

Methodology:

-

Animal Grouping: Rats are divided into control and treatment groups.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., celecoxib) is used as a positive control.

-

Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these pyrazole derivatives are often attributed to their selective inhibition of the COX-2 enzyme, which is a key enzyme in the biosynthesis of prostaglandins, mediators of inflammation.

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Conclusion

Novel 1,5-dimethylpyrazole derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. The compelling data on their anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. The detailed experimental protocols and elucidated mechanisms of action provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel pyrazole-based drugs. Continued exploration of the structure-activity relationships and optimization of the lead compounds will be crucial in translating the therapeutic potential of this chemical class into clinical applications.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 1,5-Dimethylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1,5-Dimethylpyrazole. Due to a notable lack of specific experimental data for this particular isomer, this document synthesizes information from related pyrazole derivatives to infer potential thermal behavior. It includes a proposed decomposition pathway, a summary of thermal data for analogous compounds, and detailed, generalized experimental protocols for conducting thermal analysis. This guide aims to be a valuable resource for researchers working with pyrazole-containing compounds, particularly in the context of drug development where thermal stability is a critical parameter.

Introduction to the Thermal Stability of Pyrazoles

Pyrazoles are a class of heterocyclic aromatic compounds that form the core of many pharmaceuticals and other functional materials. Their thermal stability is a crucial factor in their synthesis, storage, and application, particularly in the pharmaceutical industry where compounds may be subjected to various temperatures during processing and storage. The decomposition of the pyrazole ring and its derivatives can be influenced by factors such as the nature and position of substituents, and the presence of oxidizing or reducing agents. Generally, the pyrazole ring itself is relatively stable due to its aromatic character. However, substituents can significantly alter this stability. For instance, the introduction of nitro groups, as seen in many energetic materials, drastically reduces thermal stability and leads to complex decomposition pathways often involving radical mechanisms.[1] In contrast, simple alkyl substituents are expected to have a less dramatic effect.

This guide focuses specifically on 1,5-Dimethylpyrazole. While its isomer, 3,5-Dimethylpyrazole, is well-studied, there is a significant gap in the scientific literature regarding the thermal properties of the 1,5-isomer. Therefore, this document will draw upon data from related compounds to provide a predictive overview.

Physicochemical Properties of 1,5-Dimethylpyrazole

A summary of the known physical and chemical properties of 1,5-Dimethylpyrazole is presented in Table 1. These properties are essential for understanding its behavior in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂ | [2] |

| Molecular Weight | 96.13 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 152-154 °C | |

| Melting Point | Not available | |

| Density | 0.98 g/cm³ |

Thermal Stability and Proposed Decomposition Pathway

Currently, there is a lack of published experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for 1,5-Dimethylpyrazole. However, based on the thermal behavior of other alkyl-substituted pyrazoles and general principles of organic chemistry, a proposed decomposition pathway can be hypothesized. The thermal decomposition of 1,5-Dimethylpyrazole is likely to be initiated by the cleavage of the weakest bonds in the molecule under pyrolytic conditions.

The proposed primary decomposition steps are:

-

N-N Bond Cleavage: The nitrogen-nitrogen single bond in the pyrazole ring is a potential site for initial cleavage, leading to the formation of a diradical species.

-

C-N Bond Cleavage: Cleavage of a carbon-nitrogen bond within the ring could also initiate decomposition.

-

Methyl Group Rearrangement/Cleavage: While less likely to be the primary step, rearrangement or cleavage of the methyl groups could occur at higher temperatures.

Following initial ring-opening, a cascade of radical reactions would likely lead to the formation of smaller, more stable molecules.

Below is a proposed simplified decomposition pathway for 1,5-Dimethylpyrazole visualized using the DOT language.

Caption: Proposed thermal decomposition pathway of 1,5-Dimethylpyrazole.

Thermal Decomposition Data of Related Pyrazole Derivatives

To provide a comparative context for the expected thermal stability of 1,5-Dimethylpyrazole, Table 2 summarizes available thermal decomposition data for several related pyrazole compounds. It is important to note that the presence of different substituents significantly impacts the decomposition temperature.

| Compound | Decomposition Onset Temperature (°C) | Method | Reference |

| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | 216.3 - 243.5 | TGA | [3] |

| N-methyl-3,4-dinitropyrazole | ~300 | Not specified | [4] |

| 4-amino-3,5-dinitropyrazole | High decomposition temperature | Not specified | |

| 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole | 174 | TGA | [5] |

Experimental Protocols for Thermal Analysis

For researchers intending to study the thermal stability of 1,5-Dimethylpyrazole, the following generalized experimental protocols for Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided.

Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)

This method provides information on mass loss as a function of temperature (TGA) and the heat flow associated with thermal events (DSC).

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the enthalpy of decomposition.

Instrumentation: A simultaneous TGA-DSC instrument.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1,5-Dimethylpyrazole into an appropriate crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Analyze the TGA curve to identify the onset temperature of mass loss and the percentage of mass loss at different stages.

-

Analyze the DSC curve to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events. The peak temperature of an exothermic event often corresponds to the temperature of the maximum decomposition rate.

-

Integrate the area under the DSC peak to determine the enthalpy of the thermal event.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to identify the volatile and semi-volatile products of thermal decomposition.

Objective: To identify the chemical structures of the decomposition products of 1,5-Dimethylpyrazole.

Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of 1,5-Dimethylpyrazole into a pyrolysis tube.

-

Pyrolysis:

-

Insert the pyrolysis tube into the pyrolyzer.

-

Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., the decomposition temperature determined by TGA, or a series of temperatures such as 300 °C, 500 °C, and 700 °C) under an inert atmosphere (e.g., helium).

-

-

GC-MS Analysis:

-

The volatile pyrolysis products are immediately transferred to the GC column.

-

Separate the components of the pyrolysate using a suitable GC temperature program.

-

Detect the separated components using the Mass Spectrometer, which provides mass spectra for each component.

-

-

Data Analysis:

-

Identify the individual decomposition products by comparing their mass spectra with a spectral library (e.g., NIST).[6]

-

Correlate the identified products with the proposed decomposition pathway.

-

The following diagram illustrates a general workflow for the thermal analysis of 1,5-Dimethylpyrazole.

Caption: Experimental workflow for thermal analysis.

Conclusion and Future Work

The thermal stability and decomposition of 1,5-Dimethylpyrazole remain an area with a significant lack of direct experimental data. This guide has provided a framework for understanding its potential thermal behavior based on the known properties of related pyrazole derivatives. A plausible decomposition pathway initiated by ring opening has been proposed, and detailed, generic protocols for comprehensive thermal analysis using TGA-DSC and Py-GC-MS have been outlined.

To advance the understanding of this compound, future research should focus on:

-

Performing TGA-DSC analysis to determine the precise decomposition temperatures and associated energetics.

-

Conducting Py-GC-MS studies to definitively identify the decomposition products and validate the proposed decomposition mechanism.

-

Investigating the kinetics of the decomposition reaction to understand its rate and activation energy.

Such studies are essential for ensuring the safe and effective use of 1,5-Dimethylpyrazole and its derivatives in pharmaceutical and other applications.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,5-Dimethylpyrazole | C5H8N2 | CID 136502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

Solubility Profile of 1,5-Dimethylpyrazole in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,5-dimethylpyrazole in various organic solvents. Due to a notable lack of quantitative solubility data for 1,5-dimethylpyrazole in publicly available literature, this document presents qualitative solubility information for the target compound. For comparative purposes and to provide a valuable resource for researchers working with related isomers, a comprehensive summary of the quantitative solubility of the isomeric 3,5-dimethylpyrazole is also included. Furthermore, a detailed, generalized experimental protocol for determining the solubility of pyrazole derivatives is provided.

Physicochemical Properties of 1,5-Dimethylpyrazole

To contextualize its solubility, key physicochemical properties of 1,5-dimethylpyrazole are presented below.

| Property | Value | Reference |

| CAS Number | 694-31-5 | [1][2][3][4] |

| Molecular Formula | C₅H₈N₂ | [1][2][3][4] |

| Molecular Weight | 96.13 g/mol | [1][2][3][4] |

| Appearance | Colorless to almost white clear liquid | [1][3] |

| Boiling Point | 153 °C at 760 mmHg | [1] |

| Density | 0.98 g/cm³ | [1][3] |

Qualitative Solubility of 1,5-Dimethylpyrazole

While specific quantitative data is scarce, literature suggests that 1,5-dimethylpyrazole exhibits good solubility in a range of organic solvents.[3] This is a common characteristic for many pyrazole derivatives, which are generally more soluble in organic solvents than in water. The solubility is influenced by the polarity of the solvent and the potential for hydrogen bonding.

Table 1: Qualitative Solubility of 1,5-Dimethylpyrazole in Common Organic Solvents

| Solvent Class | General Solubility |

| Alcohols (e.g., Methanol, Ethanol) | Expected to be soluble |

| Ketones (e.g., Acetone) | Expected to be soluble |

| Ethers (e.g., Diethyl ether) | Expected to be soluble |

| Aromatic Hydrocarbons (e.g., Toluene) | Expected to have some solubility |

| Halogenated Hydrocarbons (e.g., Dichloromethane) | Expected to be soluble |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Expected to be highly soluble |

Note: This table is based on general statements about the solubility of pyrazole derivatives and qualitative descriptions of 1,5-dimethylpyrazole's solubility. Experimental verification is highly recommended.

Quantitative Solubility of 3,5-Dimethylpyrazole (Isomeric Reference)

In contrast to the 1,5-isomer, the solubility of 3,5-dimethylpyrazole has been experimentally determined in various organic solvents. This data is presented here as a valuable reference for researchers, though it should be noted that the difference in the position of the methyl groups can influence the solubility profile.

Table 2: Mole Fraction Solubility (x₁) of 3,5-Dimethylpyrazole in Various Organic Solvents at Different Temperatures (K)

| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| Methanol | 0.2985 | 0.3276 | 0.3588 | 0.3922 | 0.4280 | 0.4664 | 0.5076 |

| Ethanol | 0.2863 | 0.3145 | 0.3447 | 0.3771 | 0.4118 | 0.4490 | 0.4888 |

| n-Propanol | 0.2897 | 0.3204 | 0.3533 | 0.3887 | 0.4267 | 0.4675 | 0.5113 |

| Isopropanol | 0.2701 | 0.2989 | 0.3298 | 0.3629 | 0.3984 | 0.4364 | 0.4771 |

| 1-Butanol | 0.3102 | 0.3445 | 0.3814 | 0.4211 | 0.4638 | 0.5097 | 0.5592 |

| Ethyl Acetate | 0.2784 | 0.3069 | 0.3375 | 0.3703 | 0.4055 | 0.4433 | 0.4838 |

| Toluene | 0.1589 | 0.1793 | 0.2016 | 0.2258 | 0.2521 | 0.2806 | 0.3115 |

| Acetone | 0.2821 | 0.3108 | 0.3416 | 0.3746 | 0.4101 | 0.4481 | 0.4889 |

| Acetonitrile | 0.1306 | 0.1479 | 0.1669 | 0.1876 | 0.2102 | 0.2348 | 0.2615 |

Data extracted from a study on the solubility of 3,5-dimethylpyrazole.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like 1,5-dimethylpyrazole in an organic solvent using the widely accepted isothermal saturation method.

Principle

An excess amount of the solute is equilibrated with a known amount of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Apparatus

-

1,5-Dimethylpyrazole (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (±0.1 K)

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (drying oven, desiccator, pre-weighed vessels).

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,5-dimethylpyrazole to a series of vials.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Record the exact mass of the collected filtrate.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask in a drying oven at a suitable temperature until a constant weight of the dried solute is achieved.[5][6]

-

Cool the flask in a desiccator before weighing.

-

The mass of the solute and the mass of the solvent (calculated by difference) are used to determine the solubility.

-

-

HPLC Method:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.[7][8][9]

-

Analyze the diluted sample by HPLC to determine the concentration of 1,5-dimethylpyrazole.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Calculation:

-

Calculate the solubility in various units such as mole fraction, mass fraction, or grams of solute per 100 g of solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.

Caption: Workflow for solubility determination via the isothermal saturation method.

This guide serves as a foundational resource for researchers interested in the solubility of 1,5-dimethylpyrazole. While quantitative data for this specific isomer is currently limited, the provided information on its qualitative solubility, the comprehensive data for its 3,5-isomer, and the detailed experimental protocol offer a strong starting point for further investigation and laboratory work.

References

- 1. 1,5-Dimethylpyrazole|lookchem [lookchem.com]

- 2. 1,5-Dimethylpyrazole | C5H8N2 | CID 136502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1H-Pyrazole, 1,5-dimethyl- [webbook.nist.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. ijcpa.in [ijcpa.in]

- 8. pharmaguru.co [pharmaguru.co]

- 9. researchgate.net [researchgate.net]

Tautomerism in Substituted Pyrazole Compounds: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. A critical, yet often complex, aspect of pyrazole chemistry is tautomerism, the phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. For substituted pyrazoles, this dynamic equilibrium can significantly influence their physicochemical properties, reactivity, and, most importantly, their biological activity. Understanding and controlling the tautomeric preference of a pyrazole-based drug candidate is paramount for successful drug design and development. This technical guide provides a comprehensive overview of tautomerism in substituted pyrazole compounds, detailing the underlying principles, experimental and computational methodologies for characterization, and the implications for medicinal chemistry.

Core Concepts of Pyrazole Tautomerism

The most prevalent form of tautomerism in N-unsubstituted pyrazoles is annular prototropic tautomerism , which involves the migration of a proton between the two ring nitrogen atoms (N1 and N2).[1] This results in two distinct tautomeric forms, often designated as the 3-substituted and 5-substituted isomers when the pyrazole ring is unsymmetrically substituted.

Beyond annular tautomerism, substituted pyrazoles can exhibit other forms, including:

-

Keto-Enol Tautomerism: This is particularly relevant for pyrazolone derivatives, which possess an oxo group. The equilibrium exists between the keto (CH) form, the enol (OH) form, and an NH form.[2] The predominance of a particular tautomer is influenced by the substitution pattern and the solvent.[2]

-

Imine-Enamine Tautomerism: In pyrazoles bearing amino substituents, an equilibrium between the amino (enamine) and imino (imine) forms is possible.[3]

The position of the tautomeric equilibrium is a delicate balance of several factors:

-

Electronic Effects of Substituents: Electron-donating groups (e.g., -CH₃, -NH₂, -OH) and electron-withdrawing groups (e.g., -NO₂, -CF₃, -COOH) at positions 3 and 5 can significantly influence the relative stability of the tautomers.[4] Generally, electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups often stabilize the 5-substituted tautomer.[4]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[4] Polar protic solvents can stabilize more polar tautomers through hydrogen bonding, shifting the equilibrium compared to nonpolar aprotic solvents.[5]

-

Temperature and Concentration: These factors can also influence the tautomeric equilibrium and the rate of interconversion.[6]

-

Physical State: The tautomeric form observed in the solid state, as determined by X-ray crystallography, may differ from the equilibrium mixture present in solution.[4]

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of tautomer ratios is essential for understanding the behavior of substituted pyrazoles. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose in solution.[7] The equilibrium constant (KT) can be determined by integrating the signals corresponding to each tautomer in the NMR spectrum, typically at low temperatures to slow down the proton exchange rate.[6]

Below are tables summarizing quantitative data on tautomeric equilibria for various substituted pyrazoles from the literature.

Table 1: Tautomer Ratios of 3,5-Disubstituted Pyrazoles

| R1 | R2 | Tautomer (a) % | Tautomer (b) % | Reference |

| Phenyl | Methyl | Favored | - | [8] |

| Phenyl | Ethyl | Favored | - | [8] |

| Phenyl | Isopropyl | Favored | - | [8] |

| Phenyl | Benzyl | Favored | - | [8] |

| Phenyl | Trifluoromethyl | - | Favored | [8] |

| Trifluoromethyl | Benzylphenyl | - | Almost Exclusive | [8] |

Tautomer (a) refers to the tautomer with R1 at position 3 and R2 at position 5. Tautomer (b) has R2 at position 3 and R1 at position 5.

Table 2: Tautomeric Equilibrium of 3(5)-Substituted Pyrazoles in Different Solvents

| Substituent | Solvent | Predominant Tautomer | Observations | Reference |

| Phenyl | THF | 3-Phenyl | Monomers hydrogen-bonded to the solvent. | [6] |

| Phenyl | Inert Solvents | 3-Phenyl | Self-associates. | [6] |

| Methyl | HMPT (-20 °C) | Mixture | Tautomeric mixture observed. | [6] |

| 4-Bromo-3-phenyl | Solid State | 3-Phenyl | Determined by X-ray crystallography. | [6] |

Experimental Protocols for Tautomer Characterization

Accurate characterization of pyrazole tautomers relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for studying tautomerism in solution.[7] Multinuclear NMR (¹H, ¹³C, and ¹⁵N) provides detailed information about the structure and dynamics of the tautomeric forms.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrazole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, THF-d₈) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum at room temperature. Observe the chemical shifts and coupling constants of the pyrazole ring protons. In cases of rapid tautomeric interconversion, time-averaged signals may be observed.

-

To resolve individual tautomers, perform low-temperature NMR experiments. Gradually decrease the temperature until the proton exchange rate is slow enough on the NMR timescale to observe separate signals for each tautomer.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum. The chemical shifts of the C3 and C5 carbons are particularly sensitive to the tautomeric form.[4] Broadened signals for C3 and C5 at room temperature can indicate a dynamic equilibrium.[4]

-

Low-temperature ¹³C NMR can also be used to resolve the signals of the individual tautomers.

-

-

¹⁵N NMR Spectroscopy:

-

¹⁵N NMR is highly informative as the chemical shifts of the two nitrogen atoms are very different in the two tautomers.

-

This technique can definitively distinguish between the "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogen atoms in each tautomer.[9]

-

-

Data Analysis:

-

Assign the signals in the spectra to the respective tautomers based on chemical shifts, coupling constants, and comparison with known compounds or computational predictions.

-

Calculate the tautomer ratio by integrating the well-resolved signals corresponding to each tautomer in the low-temperature spectra. The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.

-

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the substituted pyrazole compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a suitable crystal on a diffractometer.[10] Collect diffraction data using monochromatic X-ray radiation (e.g., Mo-Kα or Cu-Kα).[10]

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain the unit cell parameters and intensity data.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.[10]

-

Refine the structural model by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[11]

-

-

Analysis:

-

Examine the final crystal structure to determine the precise location of the proton on the pyrazole ring, thereby identifying the tautomer present in the solid state.

-

Analyze intermolecular interactions, such as hydrogen bonding, which can influence the stabilization of a particular tautomer in the crystal lattice.[12]

-

Computational Chemistry

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.

Protocol for Computational Analysis:

-

Structure Generation: Build the 3D structures of all possible tautomers of the substituted pyrazole.

-

Geometry Optimization:

-

Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[4]

-

Calculations can be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of the solvent.[4]

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-